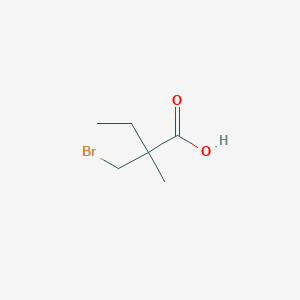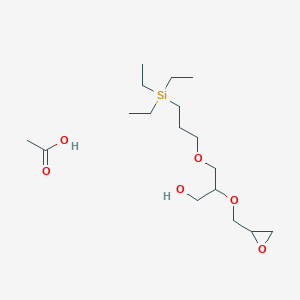
Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol is a complex organic compound that features both an epoxide and a silyl ether functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol typically involves multiple steps:
Epoxide Formation: The epoxide group can be introduced via the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Silyl Ether Formation: The triethylsilyl group can be introduced by reacting the corresponding alcohol with triethylsilyl chloride (TESCl) in the presence of a base like imidazole.
Final Assembly: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The epoxide group can undergo oxidation to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Diols: from oxidation.
Alcohols: from reduction.
Various substituted products: from substitution reactions.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biochemical Research: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.
Surface Coatings:
作用機序
The mechanism of action of acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol involves its interaction with various molecular targets:
Epoxide Group: Can react with nucleophiles, leading to ring-opening reactions.
Silyl Ether Group: Can be cleaved under acidic or basic conditions, releasing the corresponding alcohol.
類似化合物との比較
Similar Compounds
Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-trimethylsilylpropoxy)propan-1-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-tert-butyldimethylsilylpropoxy)propan-1-ol: Contains a tert-butyldimethylsilyl group.
Uniqueness
Functional Groups: The combination of an epoxide and a triethylsilyl ether group makes this compound unique.
Reactivity: The presence of both reactive and protective groups allows for selective reactions and modifications.
特性
CAS番号 |
57518-77-1 |
|---|---|
分子式 |
C17H36O6Si |
分子量 |
364.5 g/mol |
IUPAC名 |
acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol |
InChI |
InChI=1S/C15H32O4Si.C2H4O2/c1-4-20(5-2,6-3)9-7-8-17-11-14(10-16)18-12-15-13-19-15;1-2(3)4/h14-16H,4-13H2,1-3H3;1H3,(H,3,4) |
InChIキー |
OXWYMOYXOXERER-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CCCOCC(CO)OCC1CO1.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


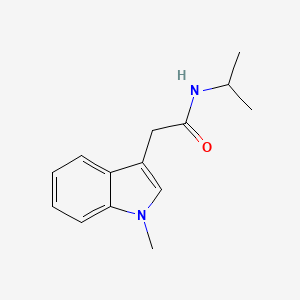

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)

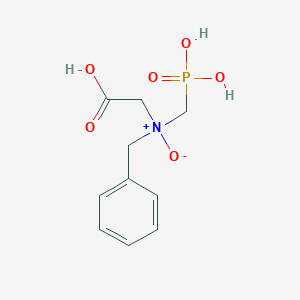
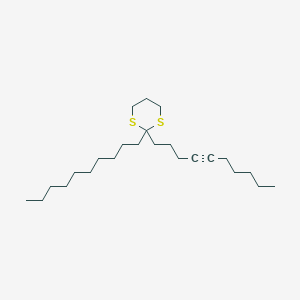
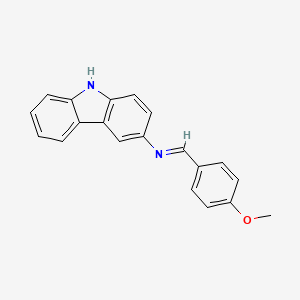
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)

![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
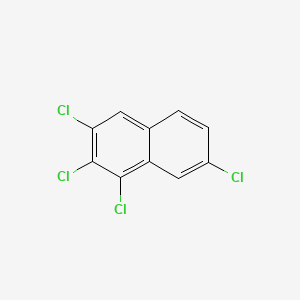
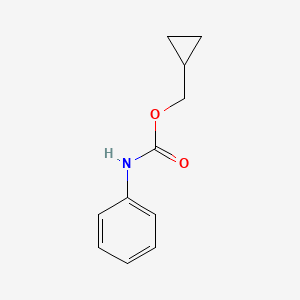
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
